molecular formula C7H11ClN2O2 B7906427 N-(3-Aminopropyl)maleimide hydrochloride salt

N-(3-Aminopropyl)maleimide hydrochloride salt

Cat. No. B7906427
M. Wt: 190.63 g/mol
InChI Key: SGVOTZVQRDVUOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Aminopropyl)maleimide hydrochloride salt is a useful research compound. Its molecular formula is C7H11ClN2O2 and its molecular weight is 190.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Peptide and Protein Conjugation : Maleimide groups, including those derived from N-(3-Aminopropyl)maleimide, are frequently used for preparing conjugates of biochemical interest, particularly with peptides and proteins. These conjugates can be utilized in a range of biochemical and medical applications, such as in drug delivery systems and biomarker identification (Keller & Rudinger, 1975).

  • Surface Modification of Nanoparticles : The compound is used for grafting on the surfaces of nanoparticles, like silica nanoparticles, to introduce functional groups like maleimide and epoxide. This modification is crucial in materials science for developing advanced materials with specific properties (Vejayakumaran et al., 2008).

  • Radiolabeling and Imaging : N-(3-Aminopropyl)maleimide derivatives are used in the synthesis of thiol-reactive labeling agents for radiolabeling, which is significant in medical imaging, especially in positron emission tomography (Toyokuni et al., 2003).

  • Fluorescence Studies : Maleimide derivatives are used in creating fluorescent sulfhydryl reagents, which are significant in fluorescence polarization studies and the study of macro-molecules (Weltman et al., 1973).

  • Synthesis of High-Performance Materials : The compound plays a role in the synthesis of high-performance materials, such as heat-resistant polymers, which are important in the development of advanced composites and materials for high-temperature applications (Luo et al., 2007).

  • Development of Bioconjugates : Maleimide bifunctional linkers are synthesized for the conjugation of proteins, which is crucial in the field of biotechnology for drug development and targeted therapies (King et al., 2002).

  • Biomedical Engineering : Maleimide-functionalized materials, such as poly(ester carbonate)s, are synthesized for various biomedical applications, including promoting neurite outgrowth in cell cultures, which is essential for nerve regeneration and repair (Xing et al., 2014).

  • Chemical Synthesis and Drug Design : The maleimide moiety is widely utilized in the synthesis of chemotherapeutic agents and the design of new drugs, particularly in the field of cancer treatment (Ol’shevskaya et al., 2019).

properties

IUPAC Name

3-(2,5-dioxopyrrol-1-yl)propylazanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2.ClH/c8-4-1-5-9-6(10)2-3-7(9)11;/h2-3H,1,4-5,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGVOTZVQRDVUOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCC[NH3+].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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